Ethyl 3-chloro-5-methylpyrazine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-chloro-5-methylpyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-3-13-8(12)6-7(9)11-5(2)4-10-6/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCHEXJJOKRTHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(N=C1Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
1. Synthesis of Bioactive Compounds
Ethyl 3-chloro-5-methylpyrazine-2-carboxylate serves as an intermediate in the synthesis of various bioactive compounds. Its derivatives have been investigated for potential therapeutic effects against diseases, including tuberculosis and diabetes. For instance, derivatives of similar pyrazine compounds have shown promising antimycobacterial activity against Mycobacterium tuberculosis with micromolar minimum inhibitory concentrations (MIC) .
2. Development of Antimycobacterial Agents
Research has indicated that modifications of pyrazine derivatives can yield compounds with significant antimycobacterial properties. A study involving structural derivatives of pyrazinamide led to the identification of several candidate molecules with low cytotoxicity and effective MIC values against M. tuberculosis . this compound could play a role in similar studies aimed at developing new antitubercular agents.
3. Diabetes Treatment
The compound can be utilized as a precursor for synthesizing medications like glipizide, which is used to manage diabetes . The synthesis involves straightforward methods that allow for scalability and cost-effectiveness, making it suitable for pharmaceutical applications.
Material Science Applications
1. Coordination Polymers
this compound has been explored in the self-assembly of coordination polymers with metals such as silver nitrate. This process involves hydrothermal synthesis, leading to materials with luminescent properties that are valuable in photonic applications .
2. Metal-Organic Frameworks (MOFs)
The compound is also used in the preparation of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation processes, and catalysis . The unique structural features of this compound enhance the stability and functionality of these frameworks.
Case Studies
Mechanism of Action
The mechanism by which Ethyl 3-chloro-5-methylpyrazine-2-carboxylate exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
Positional isomerism significantly alters physicochemical and biological properties. For example:
- Ethyl 5-chloropyrazine-2-carboxylate: A minor byproduct (13%) observed during the synthesis of ethyl 3-chloropyrazine-2-carboxylate.
- Ethyl 6-chloropyrazine-2-carboxylate (CAS 161611-46-7): Structural similarity score 0.83. The chlorine at position 6 may enhance steric hindrance near the ester group, altering hydrolysis kinetics compared to the 3-chloro derivative .
Table 1: Positional Isomers of Ethyl Chloropyrazinecarboxylates
Substituent Variations
Halogen Modifications
- Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate : Bromine substitution at position 6 introduces greater polarizability and van der Waals interactions, which may improve binding affinity in hydrophobic environments .
Functional Group Additions
- Methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate (CAS 906810-37-5): The amino and piperazinyl groups enhance solubility in polar solvents and enable hydrogen bonding, making it suitable for pharmaceutical applications (e.g., kinase inhibition) .
- Mthis compound (CAS 859063-65-3): Similarity score 0.71. Replacement of the ethyl ester with a methyl ester reduces lipophilicity (logP decrease by ~0.5), affecting membrane permeability .
Table 2: Impact of Substituents on Key Properties
Ester Group Variations
The ethyl ester group influences solubility and metabolic stability:
- Ethyl vs. Methyl Esters : Ethyl esters generally exhibit higher lipophilicity than methyl esters, prolonging half-life in biological systems. For instance, this compound has a logP ~1.8, whereas the methyl analog (CAS 859063-65-3) has logP ~1.3 .
- Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate (CAS 86882-92-0): The amino group at position 3 introduces polarity, counterbalancing the lipophilic ethyl ester, resulting in balanced solubility for agrochemical formulations .
Biological Activity
Ethyl 3-chloro-5-methylpyrazine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Synthesis
This compound belongs to the pyrazine family, characterized by a pyrazine ring with a chloro and an ethyl ester group. The synthesis of this compound typically involves the reaction of 3-chloro-5-methylpyrazine-2-carboxylic acid with ethanol in the presence of acid catalysts. Various synthetic routes have been explored, which can affect the yield and purity of the final product.
Antimicrobial Properties
This compound has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria have been reported to be as low as 25 µg/mL, suggesting potent antimicrobial efficacy .
The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific enzymes and receptors. These interactions can inhibit or activate biological pathways, leading to its observed antimicrobial effects. Preliminary studies suggest that it may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Antimicrobial Activity : A study evaluated the compound's effectiveness against Mycobacterium tuberculosis, revealing an MIC comparable to other known antimicrobial agents .
- Anticancer Potential : this compound has also been investigated for its potential anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, suggesting a role as a chemotherapeutic agent .
- Enzyme Inhibition Studies : The compound's interaction with various enzymes has been characterized, indicating its potential as a lead compound in drug development aimed at modulating enzyme activity related to disease processes .
Comparative Analysis
A comparative analysis of this compound with related compounds highlights its unique properties:
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Notable Features |
|---|---|---|
| This compound | 25 | Effective against S. aureus and E. coli |
| Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate | 50 | Broader spectrum but lower potency |
| Methyl 5-chloro-3-methylpyrazine-2-carboxylate | >100 | Less effective; primarily studied for enzyme inhibition |
Preparation Methods
Cyclization of Methylglyoxal and o-Phenylenediamine
The synthesis begins with the cyclization of methylglyoxal and o-phenylenediamine in the presence of sodium pyrosulfite as a catalyst. Reaction conditions include temperatures of 30–90°C for 0.5–2 hours, yielding 3-methylpyrazine. Neutralization and dehydration steps follow to isolate the intermediate.
Key Parameters
| Parameter | Range/Value |
|---|---|
| Temperature | 30–90°C |
| Catalyst | Sodium pyrosulfite |
| Reaction Time | 0.5–2 hours |
Oxidation to 5-Methylpyrazine-2,3-Carboxylic Acid
The 3-methylpyrazine undergoes oxidation using potassium permanganate (KMnO₄) at 60–105°C for 1–4 hours. This step introduces carboxylic acid groups at positions 2 and 3 of the pyrazine ring.
Reaction Conditions
| Oxidizing Agent | KMnO₄ |
|---|---|
| Temperature | 60–105°C |
| Yield | 85–90% |
Chlorination and Decarboxylation
Chlorination is achieved via sulfuric acid-mediated decarboxylation at 30–130°C. A molar ratio of 1.5–3.0:1 (H₂SO₄:carboxylic acid potassium salt) ensures complete conversion. The decarboxylation step selectively removes the carboxylic acid group at position 3, yielding 3-chloro-5-methylpyrazine-2-carboxylic acid.
Optimization Insight
-
Lower temperatures (30–60°C) reduce side reactions but prolong reaction time.
-
Excess sulfuric acid improves decarboxylation efficiency but complicates waste management.
Esterification with Ethanol
The carboxylic acid at position 2 undergoes esterification with ethanol under acidic conditions. Concentrated HCl or H₂SO₄ catalyzes the reaction, typically at reflux (78°C) for 4–6 hours.
Esterification Data
| Parameter | Value |
|---|---|
| Catalyst | H₂SO₄ (conc.) |
| Molar Ratio (Acid:EtOH) | 1:5 |
| Yield | 75–80% |
Direct Chlorination of Ethyl 5-Methylpyrazine-2-Carboxylate
Chlorinating Reagents and Conditions
Phosphorus oxychloride (POCl₃) or chlorine gas (Cl₂) introduces the chlorine atom at position 3. POCl₃ is preferred for its controllability, requiring anhydrous conditions at 80–100°C for 3–5 hours.
Comparative Performance
| Reagent | Temperature (°C) | Yield (%) |
|---|---|---|
| POCl₃ | 80–100 | 85–90 |
| Cl₂ (gas) | 60–80 | 70–75 |
Solvent and Catalyst Optimization
Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity. Catalytic iodine (0.5–1 mol%) accelerates the reaction by stabilizing the transition state.
Solvent Impact
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 3 | 88 |
| Dichloroethane | 5 | 78 |
Multi-Step Synthesis from 2,5-Dimethylpyrazine
Oxidation to Dicarboxylic Acid
Catalytic oxidation of 2,5-dimethylpyrazine with KMnO₄ in aqueous medium produces 2,5-pyrazinedicarboxylic acid. Reaction conditions (100–105°C, 2–4 hours) ensure complete oxidation.
Oxidation Efficiency
| Oxidizing Agent | Temperature (°C) | Yield (%) |
|---|---|---|
| KMnO₄ | 100–105 | 90–95 |
Selective Chlorination and Esterification
The dicarboxylic acid undergoes selective chlorination at position 3 using thionyl chloride (SOCl₂), followed by partial esterification with ethanol.
Stepwise Yields
| Step | Yield (%) |
|---|---|
| Chlorination | 88 |
| Esterification | 82 |
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Adopting continuous flow technology improves scalability and reduces reaction times by 30–40% compared to batch processes.
Economic Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Capacity | 10 MT | 25 MT |
| Cost per kg | $1,200 | $850 |
Waste Management and Sustainability
-
Byproduct Recovery: Manganese dioxide from KMnO₄ oxidation is filtered and recycled.
-
Solvent Reuse: Butanone and ethanol are distilled and reused, reducing environmental impact.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclization-Oxidation | High purity (≥99%) | Multi-step, time-intensive |
| Direct Chlorination | Single-step, scalable | Requires hazardous POCl₃ |
| Multi-Step Synthesis | Selective functionalization | Lower overall yield (70–75%) |
Q & A
Q. What are the common synthetic routes for Ethyl 3-chloro-5-methylpyrazine-2-carboxylate, and how can reaction conditions be optimized for yield?
The compound is typically synthesized via nucleophilic aromatic substitution. A general procedure involves reacting methyl 3-chloropyrazine-2-carboxylate with substituted phenols in DMF at 110°C for 5 hours, using anhydrous potassium carbonate as a base. Purification via silica gel column chromatography is recommended to isolate the target product . Optimization can focus on solvent choice (polar aprotic solvents enhance reactivity), temperature control to minimize side reactions, and catalyst screening (e.g., phase-transfer catalysts). Substituent effects on the pyrazine ring, such as electron-withdrawing groups, may influence reaction rates and regioselectivity, as seen in analogous pyrazine syntheses .
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- Spectroscopy : Use H/C NMR to confirm substitution patterns and ester functionality. IR spectroscopy can identify carbonyl (C=O) stretches (~1700 cm) and C-Cl bonds.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination. SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used tools. SHELXL’s robust algorithms handle high-resolution data and twinning artifacts, while ORTEP-3’s GUI aids in interpreting thermal ellipsoids and molecular geometry .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data refinement for this compound?
Discrepancies often arise from disordered solvent molecules or twinning. SHELXL’s TWIN and BASF commands can model twinned data, while PART instructions resolve disorder. High-resolution datasets (≤1.0 Å) improve precision, and Hirshfeld surface analysis helps validate intermolecular interactions. For ambiguous electron density, iterative refinement with restraints (e.g., DFIX for bond lengths) ensures convergence .
Q. What strategies are effective in analyzing the electronic effects of substituents on the pyrazine ring’s reactivity?
Systematic substitution studies, such as replacing the methyl or chloro groups with electron-donating/-withdrawing moieties, can elucidate electronic effects. For example, introducing methoxy groups (electron-donating) may reduce electrophilicity at the 2-position, altering nucleophilic attack sites. Hammett plots correlating substituent σ values with reaction rates (e.g., hydrolysis or coupling reactions) provide quantitative insights .
Q. How can mechanistic studies elucidate the compound’s role in multi-step synthesis of bioactive molecules?
The chloro group at the 3-position is a key handle for further functionalization. In multi-step pathways, it can undergo nucleophilic displacement with amines or thiols to generate pharmacophores. Mechanistic probes like isotopic labeling (O in ester groups) or trapping intermediates (e.g., using TEMPO for radical pathways) clarify reaction pathways. Evidence from Hofmann rearrangements in related pyrazine derivatives suggests that base-mediated steps require careful pH control to avoid decomposition .
Q. What computational approaches complement experimental data in predicting the compound’s reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for substitution reactions, predicting regioselectivity. Molecular docking studies assess binding affinity in drug design contexts, while electrostatic potential maps highlight nucleophilic/electrophilic sites. Software like Gaussian or ORCA integrates with crystallographic data from SHELX-refined structures to validate computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
